molecular formula C13H26O3P- B12563157 Ethyl undec-10-EN-1-ylphosphonate CAS No. 259270-26-3

Ethyl undec-10-EN-1-ylphosphonate

Cat. No.: B12563157
CAS No.: 259270-26-3
M. Wt: 261.32 g/mol
InChI Key: FDXFCWVVOCTAIP-UHFFFAOYSA-M
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Description

Ethyl undec-10-EN-1-ylphosphonate is a high-purity organophosphorus compound characterized by a terminal alkene (undec-10-ene) and a phosphonate ester group. This bifunctional structure makes it a valuable building block in organic synthesis and materials science research. Its primary research application lies in its capacity to serve as a key monomer or precursor for the synthesis of functional polymers and advanced materials. Compounds with analogous structures, featuring both a long alkyl chain with a terminal unsaturation and a phosphonate group, have been successfully polymerized to create polysoaps and micelle polymers. These polymers, with a polymerized hydrophobic core and a charged phosphonate exterior, have demonstrated significant utility as pseudostationary phases in electrokinetic chromatography, offering superior stability over conventional micelles . The robust C–P bond of the phosphonate group, as found in this compound, is a hallmark of phosphonate chemistry, which is pivotal in the development of molecules with diverse applications, including bioactive agents, inhibitors, and ligands . The terminal alkene provides a reactive handle for further chemical modification, including cyclization and annulation reactions, which are strategic approaches for constructing phosphorus-containing heterocycles (phostones, phostams) of biological and catalytic relevance . Researchers value this reagent for exploring new synthetic pathways to phosphorus heterocycles and for developing novel polymeric materials with tailored interfaces. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

259270-26-3

Molecular Formula

C13H26O3P-

Molecular Weight

261.32 g/mol

IUPAC Name

ethoxy(undec-10-enyl)phosphinate

InChI

InChI=1S/C13H27O3P/c1-3-5-6-7-8-9-10-11-12-13-17(14,15)16-4-2/h3H,1,4-13H2,2H3,(H,14,15)/p-1

InChI Key

FDXFCWVVOCTAIP-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CCCCCCCCCC=C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl undec-10-EN-1-ylphosphonate typically involves the reaction of undec-10-en-1-ol with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often require the use of a base, such as pyridine, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl undec-10-EN-1-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral and Anticancer Activity

Ethyl undec-10-en-1-ylphosphonate has been investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents. Phosphonates are known for their ability to mimic natural nucleotides, making them suitable for developing drugs targeting viral infections and cancers.

  • Case Study : A study demonstrated that phosphonates can inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various cancers. Compounds derived from this compound showed promising results in inhibiting ENPP1 activity, suggesting their potential as anticancer therapeutics .

Agricultural Applications

2.1 Pesticides and Herbicides

Phosphonates, including this compound, are utilized in developing pesticides and herbicides due to their efficacy in controlling plant diseases.

  • Application Example : this compound can be used as a building block for synthesizing phosphonate-based fungicides, which have shown effectiveness against various plant pathogens .

Water Treatment

Phosphonates play a crucial role in water treatment processes by preventing scale formation and inhibiting the precipitation of minerals.

  • Mechanism : this compound can be employed to enhance the efficiency of water treatment systems by acting as a scale inhibitor, thus improving water quality and prolonging the lifespan of industrial equipment .

Green Chemistry Initiatives

The synthesis of this compound aligns with green chemistry principles, focusing on sustainable practices and reducing environmental impact.

4.1 Sustainable Synthesis Methods

Recent advancements have introduced environmentally friendly methods for synthesizing phosphonates, including microwave-assisted reactions that yield high purity products with minimal waste .

Synthesis Method Yield (%) Reaction Time (min) Solvent Used
Microwave-assisted reaction89.2160None
Traditional batch reaction63.1VariesTetrahydrofuran
Flow conditions optimization63–88VariesAcetonitrile

Mechanism of Action

The mechanism of action of ethyl undec-10-EN-1-ylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Features and Molecular Formulas

The table below compares ethyl undec-10-EN-1-ylphosphonate with three related organophosphorus compounds:

Compound Name Molecular Formula Substituents Key Structural Differences
This compound C₁₃H₂₅O₃P Unsaturated C11 chain (10-EN-1-yl) Terminal double bond; phosphonate group
O-1-Ethylheptyl ethylphosphonofluoridate C₁₁H₂₄FO₂P Saturated C9 chain; fluorine atom Phosphonofluoridate group (O=P(O)(F)OR)
O-1-Butylpentyl propylphosphonofluoridate C₁₂H₂₅FO₂P Saturated C9 chain; fluorine atom Longer alkyl chain (propyl vs. ethyl)
Ethyl palmitate C₁₈H₃₆O₂ Saturated C16 ester Ester group (no phosphorus)

Physicochemical and Functional Comparisons

  • Reactivity: The terminal double bond in this compound enables addition reactions (e.g., hydrogenation, epoxidation), unlike saturated analogs such as O-1-ethylheptyl ethylphosphonofluoridate . Phosphonate vs. Phosphonofluoridate: Phosphonofluoridates (e.g., C₁₁H₂₄FO₂P) exhibit higher electrophilicity due to the fluorine atom, accelerating hydrolysis rates compared to phosphonates .
  • Applications: this compound: Potential use in polymer crosslinking or as a surfactant due to its unsaturated chain . Phosphonofluoridates: Often employed as nerve agent simulants or in pesticide formulations due to their hydrolytic stability and reactivity . Ethyl palmitate: A non-phosphorus ester used in fragrance formulations (e.g., as a bee attractant in agrochemicals) .

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of this compound requires precise control over double-bond positioning, unlike saturated phosphonofluoridates, which are more straightforward to prepare .
  • Biological Activity: While ethyl palmitate demonstrates bioactivity in olfactory responses (e.g., in bees) , phosphonates/phosphonofluoridates are more associated with enzyme inhibition or toxicity due to phosphorus-based reactivity .

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